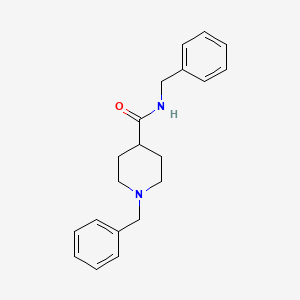
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as EPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPH is a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body.
Wirkmechanismus
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline in the body. These hormones are responsible for the "fight or flight" response, which increases heart rate and blood pressure. By blocking these hormones, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride reduces heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also inhibits the growth of cancer cells by blocking the beta-adrenergic receptors on these cells, which are involved in their growth and proliferation.
Biochemical and Physiological Effects:
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects, including reducing heart rate and blood pressure, reducing intraocular pressure, and inhibiting the growth of cancer cells. 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has anti-inflammatory properties, which could be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its high potency and specificity for beta-adrenergic receptors. However, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, including investigating its potential therapeutic applications in other fields, such as neurology and immunology. Researchers could also explore the use of 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride for different applications.
Synthesemethoden
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-ethylphenol with epichlorohydrin to form 1-(4-ethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with pyrrolidine to form 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. Finally, the hydrochloride salt of the compound is obtained by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including cardiology, ophthalmology, and oncology. In cardiology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce heart rate and blood pressure, making it a potential treatment for hypertension and other cardiovascular diseases. In ophthalmology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been investigated for its ability to reduce intraocular pressure, which could be useful in treating glaucoma. In oncology, 1-(4-ethylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
1-(4-ethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-13-5-7-15(8-6-13)18-12-14(17)11-16-9-3-4-10-16;/h5-8,14,17H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJIHHSLRLZNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)

![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B5200975.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)
![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)